7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine 7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1547041-34-8
VCID: VC11682705
InChI: InChI=1S/C8H7ClN2/c1-11-5-3-7-8(11)6(9)2-4-10-7/h2-5H,1H3
SMILES: CN1C=CC2=NC=CC(=C21)Cl
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol

7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

CAS No.: 1547041-34-8

Cat. No.: VC11682705

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine - 1547041-34-8

Specification

CAS No. 1547041-34-8
Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
IUPAC Name 7-chloro-1-methylpyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C8H7ClN2/c1-11-5-3-7-8(11)6(9)2-4-10-7/h2-5H,1H3
Standard InChI Key LXOACAFBFHCWDX-UHFFFAOYSA-N
SMILES CN1C=CC2=NC=CC(=C21)Cl
Canonical SMILES CN1C=CC2=NC=CC(=C21)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine consists of a fused bicyclic system combining a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, aromatic). The chlorine atom occupies the 7-position of the pyridine moiety, while the methyl group is attached to the 1-position of the pyrrole ring . This substitution pattern differentiates it from isomers such as 5-methyl-7-chloro derivatives, which exhibit distinct electronic and steric properties .

The molecular formula is C₈H₇ClN₂, with a molar mass of 166.61 g/mol . Key structural parameters include:

PropertyValue
Density1.4±0.1 g/cm³
Boiling Point291.6±35.0 °C (760 mmHg)
Flash Point157.9±11.5 °C
LogP (Octanol-Water)2.44
Vapor Pressure0.0±0.6 mmHg (25°C)

These properties suggest moderate lipophilicity, making the compound potentially membrane-permeable—a critical factor for drug candidates targeting intracellular enzymes or receptors .

Synthetic Methodologies

Core Ring Construction

The pyrrolo[3,2-b]pyridine scaffold is typically synthesized via cyclization reactions. For 7-chloro-1-methyl derivatives, a modified Bartoli indole synthesis or transition-metal-catalyzed cross-coupling may be employed . One validated approach involves:

  • Chlorination: Introducing chlorine at the 7-position of a preformed pyridine precursor using POCl₃ or PCl₅.

  • Methylation: Quaternizing the pyrrole nitrogen with methyl iodide under basic conditions.

  • Cyclization: Facilitating ring closure via thermal or acid-catalyzed methods .

A representative synthesis from 3-nitropyridine derivatives yields 7-chloro intermediates, which are subsequently functionalized at the 1-position . Challenges include regioselectivity control and minimizing side reactions at reactive positions (e.g., 3- and 5-positions of the pyrrole ring).

Pharmacological Profiling

CompoundH⁺/K⁺-ATPase IC₅₀ (nM)
1H-Pyrrolo[2,3-c]pyridine derivative (7e)8.6
3-Hydroxymethyl analog (10c)3.2

These derivatives achieved >90% inhibition of gastric acid secretion in rat models at 1 mg/kg doses . The 1-methyl substitution in pyrrolopyridines may enhance metabolic stability compared to unsubstituted analogs, though empirical verification is needed.

Future Research Directions

Target Identification

Priority areas for investigation include:

  • Kinase Inhibition: Screening against CDK, JAK, or Aurora kinase families where pyrrolopyridines show precedent activity.

  • Antimicrobial Activity: Testing against Gram-positive pathogens given the membrane-permeable nature.

  • CNS Penetration: Assessing blood-brain barrier permeability for neurological applications.

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